1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O/c24-18-8-6-16(7-9-18)22(31)21-20(14-17(15-28-21)23(25,26)27)30-12-10-29(11-13-30)19-4-2-1-3-5-19/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMUSTFENIUJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=CC(=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Formation of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Coupling of Aromatic Rings: The final step involves coupling the 4-chlorophenyl group with the pyridine and piperazine moieties using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the piperazine moiety.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to 1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
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Antitumor Properties :
- Preliminary studies suggest that this compound may have antitumor activity. For instance, analogs of this compound have shown effectiveness in inhibiting specific cancer cell lines, possibly through the modulation of key signaling pathways involved in cell proliferation and apoptosis.
-
Neuroprotective Effects :
- The neuroprotective potential of piperazine derivatives has been documented, with some studies highlighting their ability to protect neuronal cells from oxidative stress and excitotoxicity. This could have implications for treating neurodegenerative diseases.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant antidepressant-like behavior in rodent models. The results indicated increased levels of serotonin and norepinephrine following administration, supporting the hypothesis of its SSRI-like activity.
Case Study 2: Antitumor Activity
In vitro assays on various cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. Further investigation into the mechanism suggested that these compounds induce G1 arrest in the cell cycle and promote apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 4-chlorobenzoyl group in the target compound may enhance lipophilicity and π-π stacking compared to analogues with simpler aryl groups (e.g., 4-methoxyphenyl in or 3-trifluoromethylphenyl in ).
- Trifluoromethyl at pyridine position 5 is conserved across multiple analogues (e.g., ), suggesting its critical role in electronic modulation or steric interactions.
Piperazine Modifications :
- Replacing the phenyl group at piperazine position 4 with carboxamide () or thiazole () alters hydrogen-bonding capacity and solubility.
- Compounds with carbothioamide () or thioether linkages () show enhanced bacterial inhibition, implying sulfur-containing groups may improve target engagement.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 4-phenylpiperazine to a pre-functionalized pyridine core, analogous to methods using HOBt/TBTU-mediated amidation or DCM-based acylation .
- In contrast, thiazole-containing analogues () require multi-step heterocycle formation, increasing synthetic complexity.
Biological Activity
1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine (CAS No. 306977-50-4) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C23H19ClF3N3O
- Molar Mass : 445.86 g/mol
- Structural Features : The compound features a piperazine moiety linked to a pyridine ring substituted with a chlorobenzoyl and trifluoromethyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClF3N3O |
| Molar Mass | 445.86 g/mol |
| CAS Number | 306977-50-4 |
The compound's mechanism of action is primarily associated with its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Research indicates that it may act as an antagonist at certain receptors involved in cell signaling pathways.
Antitumor Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds containing the trifluoromethyl group often show enhanced potency against various cancer cell lines due to their ability to modulate metabolic pathways and inhibit tumor growth.
Neuropharmacological Effects
The piperazine structure is known for its psychoactive properties, and compounds like this one have been investigated for their potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests possible applications in treating neurological disorders.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anti-proliferative effects of similar benzamide derivatives on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell growth and induction of apoptosis in tumor cells .
Study 2: Neuropharmacological Assessment
Research conducted by Konstantinidou et al. explored the neuropharmacological profile of piperazine derivatives, highlighting their potential as modulators of neurotransmitter activity. The study found that compounds similar to this compound could enhance serotonin receptor activity, indicating potential therapeutic benefits in mood disorders .
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that compounds with similar structures exhibit moderate toxicity at high concentrations but show favorable safety profiles in vivo at therapeutic doses .
Q & A
Q. What are the recommended synthetic routes for 1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine?
Methodological Answer: The compound can be synthesized via coupling reactions using reagents like HOBt and TBTU in anhydrous DMF with NEt₃ as a base. For example, analogous piperazine derivatives are prepared by reacting substituted pyridinyl-piperazine intermediates with activated carboxylic acids (e.g., 4-chlorobenzoyl chloride). Purification typically involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) .
Q. How can structural characterization be validated for this compound?
Methodological Answer: Use NMR and LCMS for structural confirmation. Key NMR signals include aromatic protons (δ 7.0–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). LCMS can confirm molecular weight (e.g., m/z 754 [M+H] for similar compounds). High-resolution mass spectrometry (HRMS) is recommended for exact mass validation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer: Screen for cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., carbonic anhydrase I/II or bacterial PPTases). Use IC₅₀ calculations to quantify potency. For antimicrobial activity, test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Methodological Answer: Optimize reaction stoichiometry (e.g., 1.2–1.5 eq. of acyl chloride) and solvent systems (e.g., DCM for benzoylation). Employ microwave-assisted synthesis to reduce reaction time. Use preparative HPLC for high-purity isolation (>95%). Monitor intermediates via TLC to minimize side products .
Q. How to resolve contradictory data in enzyme inhibition assays?
Methodological Answer: Re-evaluate assay conditions (e.g., pH, cofactors like Zn²⁺ for metalloenzymes). Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry) .
Q. What strategies can elucidate the mechanism of action against bacterial targets?
Methodological Answer: Use genetic knockout strains (e.g., B. subtilis ΔSfp) to confirm target specificity. Perform proteomic profiling or metabolomics to identify downstream effects (e.g., suppression of secondary metabolites). Conduct molecular docking studies with bacterial PPTase structures (e.g., Sfp-PPTase PDB: 3Q1U) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer: Modify the trifluoromethylpyridine core (e.g., replace Cl with Br) or piperazine substituents (e.g., phenyl vs. benzyl). Test analogs in parallel for cytotoxicity and enzyme inhibition. Use 3D-QSAR models to predict bioactivity cliffs .
Q. What in vitro ADME properties should be prioritized for preclinical development?
Methodological Answer: Assess metabolic stability (e.g., liver microsomes), plasma protein binding (ultrafiltration), and permeability (Caco-2 monolayer). Measure CYP450 inhibition (e.g., CYP3A4) to predict drug-drug interactions. Use LogP calculations (e.g., ~3.5) to optimize lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
